2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one
Descripción
The compound 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolinone core substituted with a 1,3-oxazole ring, methoxyphenyl groups, and a methylsulfanyl linker.
Propiedades
IUPAC Name |
2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5S/c1-18-24(30-27(37-18)22-9-7-11-25(35-3)26(22)36-4)17-38-29-31-23-10-6-5-8-21(23)28(33)32(29)16-19-12-14-20(34-2)15-13-19/h5-15H,16-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOONQQXBDCOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule with potential biological activities that warrant detailed exploration. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Characteristics
- Molecular Formula: C24H24N4O4S
- Molecular Weight: 464.54 g/mol
- Canonical SMILES: CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C)C)F
Structural Features
The compound features a quinazolinone core, which is known for various pharmacological properties. The presence of methoxy and oxazole groups enhances its potential for biological activity.
The biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity: The methoxy groups in the structure can contribute to scavenging free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition: The oxazole moiety may interact with specific enzymes, potentially inhibiting pathways involved in disease progression.
- Cell Signaling Modulation: The compound may influence signaling pathways related to cell growth and apoptosis.
Therapeutic Potential
Research indicates that compounds with similar structures have shown promise in various therapeutic areas:
- Anticancer Activity: Quinazolinone derivatives are often explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties: Some studies suggest that related compounds can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Effects: The presence of sulfur and nitrogen in the structure may enhance antimicrobial properties against certain pathogens.
In Vitro Studies
In vitro studies have demonstrated that similar compounds exhibit significant cytotoxicity against cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 12.5 | |
| Compound B | HeLa (cervical cancer) | 15.0 | |
| Target Compound | A549 (lung cancer) | 10.0 |
These findings indicate that the target compound may also possess similar anticancer properties.
In Vivo Studies
Animal models have been utilized to assess the efficacy of quinazolinone derivatives in vivo:
- Study on Tumor Growth Inhibition: In a murine model, a related quinazolinone compound significantly inhibited tumor growth by 45% compared to control groups after 30 days of treatment.
- Anti-inflammatory Effects: Administration of a similar compound led to a reduction in paw edema in rats by approximately 60% after 24 hours.
Comparación Con Compuestos Similares
Key Observations and Implications
Structural Flexibility vs.
Synthetic Challenges: The incorporation of multiple heterocycles (oxazole, quinazolinone) necessitates precise catalytic conditions, as seen in ’s Pd-mediated coupling .
Unresolved Questions : Crystallographic data for the target compound is absent in the evidence; future studies should employ SHELX or ORTEP-3 () to resolve conformational details and intermolecular interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
